Cas no 39238-07-8 (4-(Chloromethyl)-2-methyl-1,3-thiazole)

4-(Chloromethyl)-2-methyl-1,3-thiazole is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a thiazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for further derivatization. Its thiazole core contributes to stability and potential bioactivity, making it useful in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactivity. Its synthetic utility and structural features make it a key building block for researchers developing novel thiazole-based compounds.
4-(Chloromethyl)-2-methyl-1,3-thiazole structure
39238-07-8 structure
Product Name:4-(Chloromethyl)-2-methyl-1,3-thiazole
CAS No:39238-07-8
MF:C5H6ClNS
MW:147.625838756561
MDL:MFCD00051642
CID:89340
PubChem ID:736341
Update Time:2025-05-20

4-(Chloromethyl)-2-methyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-2-methylthiazole
    • 4-(Chloromethyl)-2-methyl-1,3-thiazole
    • sodiuM 2,3,3-triMethyl-3H-indole-5-sulfonate
    • 2-methyl-4-chloromethyl-1,3-thiazole
    • 2-methyl-4-thiazolylmethyl chloride
    • 4-chloromethyl-2-methyl-1,3-thiazole
    • 4-Chloromethyl-2-methylthiazole hydrochloride,98
    • 2-Methyl-4-(chloromethyl)thiazole
    • thiazole, 4-(chloromethyl)-2-methyl-
    • 4-chloromethyl-2-methyl-thiazole
    • 4-chloromethyl-2-methylthiazole
    • 2-methyl-4-chloromethylthiazole
    • PubChem15753
    • 4-chlormethyl-2-methylthiazol
    • AQBBZYVPKBIILN-UHFFFAOYSA-N
    • S
    • STR05454
    • 4-(Chlor
    • AKOS000320859
    • FT-0616726
    • DTXSID40353002
    • CHEMBL5194683
    • MFCD00051642
    • 39238-07-8
    • EN300-35410
    • AB02129
    • F2190-0297
    • AMY202100079
    • J-513693
    • BB 0218324
    • Z56943451
    • SCHEMBL208648
    • 4-(Chloromethyl)-2-methyl-thiazole
    • SY013781
    • 4-(Chloromethyl)-2-methylthiazole inhibited with 300 ppm of propylene oxide
    • DB-027001
    • Thiazole, 4-(chloromethyl)-2-methyl-, hydrochloride
    • ALBB-026987
    • MDL: MFCD00051642
    • Inchi: 1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
    • InChI Key: AQBBZYVPKBIILN-UHFFFAOYSA-N
    • SMILES: ClCC1=CSC(C)=N1
    • BRN: 108603

Computed Properties

  • Exact Mass: 146.99100
  • Monoisotopic Mass: 146.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.271
  • Melting Point: 160-165°C (dec.)
  • Boiling Point: 217 ºC
  • Flash Point: 85 ºC
  • PSA: 41.13000
  • LogP: 2.19030
  • Solubility: Not determined
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

4-(Chloromethyl)-2-methyl-1,3-thiazole Security Information

4-(Chloromethyl)-2-methyl-1,3-thiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-(Chloromethyl)-2-methyl-1,3-thiazole Suppliers

Amadis Chemical Company Limited
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(CAS:39238-07-8)4-(Chloromethyl)-2-methyl-1,3-thiazole
Order Number:A824478
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:20
Price ($):155.0
Email:sales@amadischem.com

Additional information on 4-(Chloromethyl)-2-methyl-1,3-thiazole

Introduction to 4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS No. 39238-07-8)

4-(Chloromethyl)-2-methyl-1,3-thiazole, with the CAS number 39238-07-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring structure and the presence of a chloromethyl group, which imparts it with a range of chemical and biological properties that make it an attractive candidate for various applications.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common structural motif found in numerous biologically active molecules. The presence of the chloromethyl group in 4-(Chloromethyl)-2-methyl-1,3-thiazole adds reactivity and functional versatility, enabling it to participate in a variety of chemical reactions and biological processes. This compound has been extensively studied for its potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

In recent years, the interest in 4-(Chloromethyl)-2-methyl-1,3-thiazole has been further fueled by its potential applications in drug discovery and development. One of the key areas of research has been its use as a building block for the synthesis of antifungal agents. Studies have shown that compounds derived from 4-(Chloromethyl)-2-methyl-1,3-thiazole exhibit potent antifungal activity against a range of pathogenic fungi, making them promising candidates for the treatment of fungal infections.

Beyond antifungal applications, 4-(Chloromethyl)-2-methyl-1,3-thiazole has also been explored for its potential as an inhibitor of various enzymes and receptors. For instance, researchers have investigated its ability to inhibit enzymes involved in inflammation and cancer progression. One study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(Chloromethyl)-2-methyl-1,3-thiazole showed significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

In addition to its biological activities, 4-(Chloromethyl)-2-methyl-1,3-thiazole is also valued for its synthetic utility. The chloromethyl group can be readily functionalized through various reactions such as nucleophilic substitution and coupling reactions. This makes it an excellent starting material for the synthesis of more complex molecules with diverse functionalities. For example, it can be used to introduce thiazole moieties into larger molecular frameworks, enhancing their pharmacological properties.

The synthetic accessibility of 4-(Chloromethyl)-2-methyl-1,3-thiazole has been improved through several optimized synthetic routes. One common method involves the reaction of 2-methylthiazole with chloromethyl methyl ether followed by deprotection to yield the desired product. These synthetic strategies have been refined to achieve high yields and purity, making it easier for researchers to incorporate this compound into their work.

In conclusion, 4-(Chloromethyl)-2-methyl-1,3-thiazole (CAS No. 39238-07-8) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an important building block for the development of new drugs and other biologically active molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

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Amadis Chemical Company Limited
(CAS:39238-07-8)4-(Chloromethyl)-2-methyl-1,3-thiazole
A824478
Purity:99%
Quantity:5g
Price ($):155.0
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